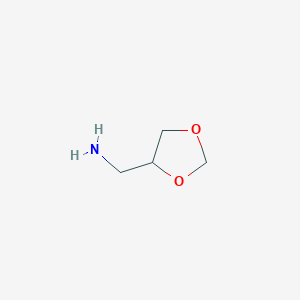

(1,3-Dioxolan-4-yl)methanamine

Description

Overview of Dioxolane Derivatives in Organic Synthesis

Dioxolanes are a class of five-membered heterocyclic acetals containing two oxygen atoms at the 1 and 3 positions. wikipedia.orgchemicalbook.com They are commonly formed by the acetalization or ketalization of aldehydes and ketones with ethylene (B1197577) glycol. wikipedia.orgchemicalbook.com This reaction is often used as a protective strategy for carbonyl groups in multi-step organic syntheses due to the stability of the dioxolane ring to nucleophiles and bases. organic-chemistry.org

Beyond their role as protecting groups, dioxolane derivatives are recognized as important structural motifs in numerous pharmacologically active molecules. chemicalbook.com Research has demonstrated their presence in compounds with a range of biological activities. chemicalbook.comnih.gov The synthesis of novel dioxolane derivatives is an active area of research, with various methods being developed to create substituted and functionalized dioxolane rings. organic-chemistry.orgresearcher.life

Significance of Amine Functional Groups in Chemical Building Blocks

The amine functional group is one of the most prevalent in drug molecules and biologically active compounds. numberanalytics.comauburn.edu Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. numberanalytics.comuomustansiriyah.edu.iq

The significance of primary amines, such as the one in (1,3-Dioxolan-4-yl)methanamine, lies in their reactivity and versatility as chemical building blocks. enamine.net The lone pair of electrons on the nitrogen atom allows amines to act as nucleophiles and bases, participating in a wide array of chemical reactions including amide bond formation, alkylation, and arylation. numberanalytics.comenamine.net This reactivity makes primary amines crucial starting materials for the synthesis of diverse compound libraries in drug discovery and development. enamine.netvedantu.com The basicity of amines also allows for the formation of salts, which can improve the water solubility of drug candidates. auburn.edu

Historical Context of Research on Chiral Building Blocks from Glycerol (B35011) Derivatives

Glycerol, a readily available and inexpensive co-product of biodiesel production, has emerged as an important renewable feedstock for the chemical industry. weedturf.orgnih.gov Its trifunctional nature makes it an ideal starting material for the synthesis of a variety of valuable chemicals, including chiral building blocks. weedturf.orgpreprints.orgpreprints.org Although glycerol itself is achiral, it can be converted into chiral derivatives, which are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, single-enantiomer products. weedturf.orgnih.gov

The desymmetrization of glycerol, a process that selectively functionalizes one of the two primary hydroxyl groups, is a key strategy for accessing these chiral building blocks. nih.gov This has led to the development of numerous methods, including enzymatic resolutions and catalytic asymmetric reactions, to produce enantiomerically enriched glycerol derivatives. nih.govresearchgate.net These derivatives, in turn, serve as precursors to a wide range of chiral synthons, including this compound. The use of glycerol as a starting material offers significant environmental benefits due to its renewable origin and biodegradability. weedturf.org

Scope and Objectives of Research on this compound

Research on this compound and its analogues primarily focuses on their utility as intermediates in the synthesis of new chemical entities with potential pharmacological activity. For instance, it has been used as an intermediate for the production of guanidines with anti-hypertensive activity. google.com The compound and its derivatives are offered by various chemical suppliers for research and development purposes, indicating their role as building blocks in the synthesis of novel compounds. georganics.skchiralen.comenaminestore.combldpharm.commolport.com The primary objective of ongoing research is to explore the synthetic transformations of this chiral building block to generate diverse molecular scaffolds for evaluation in various biological assays.

Data Tables

Table 1: Properties of Selected Dioxolane and Amine Compounds

| Compound Name | Molecular Formula | Key Feature | Application/Significance |

| 1,3-Dioxolane (B20135) | C₃H₆O₂ | Parent dioxolane ring | Solvent, comonomer in polyacetals wikipedia.org |

| This compound | C₄H₉NO₂ | Chiral primary amine | Intermediate for guanidines google.com |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | C₆H₁₃NO₂ | Readily available derivative | Research chemical, building block georganics.skenaminestore.com |

| Aniline | C₆H₅NH₂ | Aromatic primary amine | Industrial chemical, starting material for dyes vedantu.com |

Table 2: Synthetic Utility of Key Functional Groups

| Functional Group | Type of Reactions | Importance in Synthesis |

| Dioxolane | Acetal (B89532)/Ketal formation and hydrolysis | Protection of carbonyl groups organic-chemistry.org |

| Primary Amine | Nucleophilic substitution, acylation, alkylation | Versatile building block for diverse structures enamine.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4388-99-2 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

1,3-dioxolan-4-ylmethanamine |

InChI |

InChI=1S/C4H9NO2/c5-1-4-2-6-3-7-4/h4H,1-3,5H2 |

InChI Key |

NJYBVFSXBDLXHH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCO1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Dioxolan 4 Yl Methanamine

Synthetic Routes to (1,3-Dioxolan-4-yl)methanamine

The synthesis of this compound often leverages readily available chiral starting materials, ensuring the production of enantiomerically pure forms of the target molecule.

Preparation from Chiral Pool Precursors

A common and effective method for preparing optically active this compound starts with epichlorohydrin (B41342). For instance, (R)-epichlorohydrin can be reacted with acetone (B3395972) in the presence of a catalyst like boron trifluoride etherate to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This key intermediate possesses the necessary dioxolane structure.

The chloro group is then typically converted to an amino group. A standard procedure involves a two-step sequence: first, displacement of the chloride with an azide (B81097) nucleophile (azidation), followed by the reduction of the resulting azide to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation, to yield ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. This pathway is highly utilized due to the accessibility of both enantiomers of epichlorohydrin, allowing for the stereoselective synthesis of either (R)- or (S)-(1,3-Dioxolan-4-yl)methanamine.

Glycerol (B35011), a readily available and renewable C3 building block, serves as another important precursor. The direct ketalization of glycerol with a ketone, such as acetone, can lead to a mixture of a five-membered ring (1,3-dioxolane) and a six-membered ring (1,3-dioxane). To achieve regioselectivity, specific catalysts like phosphomolybdic acid have been shown to exclusively favor the formation of the 1,3-dioxolane (B20135) derivative, 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546), in high yields.

Once solketal is obtained, it can be converted to the target amine. A patented two-step process describes the amination of solketal in the presence of hydrogen and an amino compound, followed by a ring-cleaving step if the unprotected diol is desired. For the synthesis of the title compound, the hydroxyl group of solketal is first converted to a better leaving group (e.g., via mesylation or tosylation) and then displaced with an amine source, or converted to an azide and subsequently reduced, similar to the epichlorohydrin route.

Alternative Synthetic Pathways

While derivation from epichlorohydrin and glycerol are the most prominent routes, other pathways exist. These often involve modifications of the main strategies or different starting points that converge on key intermediates. For example, reductive amination of the corresponding aldehyde, (2,2-dimethyl-1,3-dioxolan-4-yl)carbaldehyde, can provide a direct route to the amine. This aldehyde precursor can itself be synthesized from solketal by oxidation.

Another approach involves the use of 3-amino-1,2-propanediol (B146019) (serinol), where the diol functionality is protected post-amination. However, this route is often less preferred for stereoselective synthesis unless an enantiomerically pure serinol is used, as the protection step can be complicated.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its precursors is highly dependent on the reaction conditions. Optimization focuses on improving yield, selectivity, and process sustainability.

For the synthesis of the solketal precursor from glycerol, the use of a recyclable phosphomolybdic acid catalyst allows the reaction to proceed with high regiospecificity and yields greater than 95%. In the amination of solketal derivatives, one process reported a conversion of 86% with a selectivity of 95% for the desired amine product. For the synthesis of the key intermediate from epichlorohydrin, reacting it with acetone using boron trifluoride etherate as a catalyst at temperatures not exceeding 40°C is a crucial parameter. Subsequent transformations, such as the Wittig or Knoevenagel reactions on related aldehyde intermediates, require careful control of temperature, stoichiometry, and catalysts to minimize side-product formation.

| Reaction Step | Precursor | Catalyst/Reagent | Conditions | Yield/Selectivity | Reference |

| Dioxolane Formation | Glycerol, Acetone | Phosphomolybdic Acid | Toluene, Reflux | >95% Yield, Complete Regiospecificity | |

| Dioxolane Formation | Epichlorohydrin, Acetone | Boron Trifluoride Etherate | < 40°C, then 20°C for 120 min | Not specified | |

| Amination | Solketal | Amino compound, Hydrogen | Not specified | 86% Conversion, 95% Selectivity |

Derivatization Reactions of the Amine Moiety

The primary amine of this compound is a versatile functional handle for a wide array of chemical transformations, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Common derivatization reactions include:

Acylation and Amide Bond Formation: The amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. For example, it has been coupled with Boc-L-valine using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to produce an amino acid conjugate.

N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides. N-benzylation has been achieved by refluxing with benzylamine (B48309). It can also participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines.

Ugi and other Multicomponent Reactions (MCRs): The amine serves as a key component in MCRs. In the Ugi reaction, it combines with an aldehyde, a carboxylic acid, and an isocyanide in a one-pot synthesis to generate complex α-aminoacyl amide derivatives.

Formation of Heterocycles: The amine functionality is instrumental in constructing heterocyclic systems. It can be a precursor to triazoles via the corresponding azide. It can also be used to synthesize various other nitrogen-containing rings.

Derivatization for Analysis: For analytical purposes, such as HPLC, the amine can be derivatized to improve detection. A triphenylmethanamino-derivatization has been reported to create a stable derivative with a strong UV chromophore.

These transformations highlight the utility of this compound as a chiral building block for introducing a protected glycerol motif into a larger molecular framework.

Nucleophilic Substitution Reactions

The primary amine group of this compound is nucleophilic, enabling it to participate in substitution reactions with a range of electrophilic partners. smolecule.com This reactivity allows for the introduction of various substituents at the nitrogen atom. For instance, the amine can react with alkyl halides or compounds with good leaving groups, such as mesylates, to form secondary or tertiary amines. nih.gov

A related transformation involves the displacement of a mesylate group by an amine, a fundamental reaction in building more complex molecular scaffolds. nih.gov In one documented synthesis, benzylamine was used to displace a mesylate, and in another, N-benzylation of amino alcohols was required before subsequent reactions. nih.gov These examples underscore the utility of the amine's nucleophilicity in forming new carbon-nitrogen bonds.

Formation of Amides and Carbamates

One of the most common transformations for primary amines is the formation of amides and carbamates. This compound readily undergoes these reactions, which are crucial for synthesizing a wide array of chemical entities, including peptides and other bioactive molecules.

Amide bond formation can be achieved by reacting the amine with carboxylic acids, acyl chlorides, or anhydrides. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodi-imide hydrochloride (EDCI) and dicyclohexyl-carbodiimide (DCCI), are effective for coupling the amine with carboxylic acids. google.com The reaction of (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine with 1,8-naphthalic anhydride (B1165640) in pyridine (B92270) at elevated temperatures results in the formation of the corresponding naphthalimide, a type of cyclic amide. researchgate.net Similarly, it can be converted to a sulfonamide, for example, by reaction with methanesulfonyl chloride. rsc.org

Carbamate (B1207046) formation is another key transformation, often used to install a protecting group on the amine or to synthesize molecules with specific biological activities. google.com The R-enantiomer of a related compound, (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, is specifically noted for its use in tert-butyl carbamate syntheses.

| Reactant | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid | EDCI, HOBt | Amide | google.com |

| 1,8-Naphthalic Anhydride | Pyridine, 110 °C | Imide (Cyclic Amide) | researchgate.net |

| Methanesulfonyl Chloride | Base | Sulfonamide | rsc.org |

| Di-tert-butyl dicarbonate | Base (e.g., Et3N) | tert-Butyl Carbamate | nih.gov |

Reductive Amination Strategies

Reductive amination is a powerful method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone. This compound and its derivatives are frequently employed in such strategies. The process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent. nih.govgoogle.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium acetate (B1210297)/palladium-on-charcoal with hydrogen. nih.govgoogle.com For example, this compound can be reacted with an aldehyde in methanol, followed by the addition of sodium cyanoborohydride, to yield the corresponding secondary amine. nih.gov This strategy has been instrumental in the synthesis of complex molecules like acyclic immucillin inhibitors. nih.gov

| Amine Derivative | Aldehyde/Ketone | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| Serinol (deprotected form) | Aldehyde 44 | Sodium cyanoborohydride, MeOH | Protected Immucillin | nih.gov |

| (1,3-Dioxolan-2-ylmethyl)-1H-1,2,4-triazole | Aldehyde or Ketone | H₂, Pd/C, Sodium Acetate | Substituted Triazole | google.com |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (precursor) | Ammonia (B1221849) | H₂, Catalyst | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | google.com |

Oxidation and Reduction Products of the Amine

The amine functionality can undergo oxidation to various higher oxidation states. Common oxidizing agents can transform the primary amine into corresponding nitroso or nitro compounds. More specific and controlled oxidation can be achieved using modern synthetic methods. For example, a metal-free system employing (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can efficiently oxidize primary amines to their corresponding aldehydes. rsc.org

Reduction reactions involving the amine group itself are less common, but reductions of functional groups on substituted amine derivatives are frequently performed. A key example is the hydrogenolysis of N-benzyl groups. nih.gov Often, an amine is temporarily benzylated to facilitate a reaction, and the benzyl (B1604629) group is subsequently removed via catalytic hydrogenation (e.g., using H₂ and a Palladium catalyst), restoring a primary or secondary amine in the final product. nih.gov

Reactions Involving the Dioxolane Ring

The 1,3-dioxolane ring is a cyclic ketal that serves as a protecting group for a 1,2-diol. Its stability and reactivity, particularly its susceptibility to acidic cleavage, are central to its use in multi-step synthesis.

Acetal (B89532) Deprotection and Ring-Opening Reactions

The primary role of the dioxolane ring in this compound is to mask the 1,2-diol functionality of its precursor, 3-aminopropane-1,2-diol (serinol). This protection allows for selective reactions at the amine group. The removal of this protecting group, known as deprotection or ring-opening, is a critical step to reveal the diol in the final stages of a synthesis. smolecule.com

This transformation is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org Refluxing with concentrated aqueous hydrochloric acid is a robust method for cleaving the acetal and liberating the diol. nih.gov Other acidic conditions, such as using sulfuric acid or other strong acids in the presence of water, are also effective. researchgate.netgoogle.com The deprotection is often quantitative and proceeds cleanly, releasing acetone (if the 2,2-dimethyl derivative is used) as a byproduct. google.com

| Reagent/Condition | Description | Reference |

|---|---|---|

| Refluxing conc. aq. HCl | Standard method for complete hydrolysis. | nih.gov |

| 50% aq. H₂SO₄, 70 °C | Effective for hydrolysis, with continuous removal of acetone byproduct. | google.com |

| Acidic organic solution | Mild acidic conditions can be sufficient for deprotection. | researchgate.net |

| NaBArF₄ in water | A catalytic method for deprotection under relatively mild conditions. | organic-chemistry.org |

Stability and Reactivity of the Cyclic Ketal System

The 1,3-dioxolane ring exhibits a distinct stability profile that makes it an excellent protecting group. It is generally stable under neutral, basic, and many nucleophilic and reducing conditions. organic-chemistry.orgevitachem.com This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule, such as the amine group, without affecting the protected diol. organic-chemistry.org

However, the ketal system is inherently sensitive to acid. evitachem.com The presence of a Lewis or Brønsted acid catalyzes the hydrolysis of the ring. This reactivity is the basis for its removal but also means that reaction conditions throughout a synthetic sequence must be carefully chosen to avoid premature deprotection. The reactivity is influenced by the electron-donating nature of the dioxolane oxygen atoms, which facilitates protonation and subsequent ring cleavage. evitachem.com

Transformations at the Dioxolane Ring System for Scaffold Diversification

The inherent reactivity of the 1,3-dioxolane ring in this compound offers a versatile platform for scaffold diversification. Strategic manipulation of this heterocyclic core allows for its conversion into acyclic structures or transformation into different ring systems, thereby expanding the range of accessible molecular architectures for various chemical applications. Key transformations include ring-opening hydrolysis to form diols, ring expansion to six-membered systems, and replacement of the dioxolane moiety with other heterocycles.

Ring-Opening to Acyclic Diols

A fundamental transformation of the this compound scaffold is the cleavage of the acetal linkage to furnish an acyclic 1,2-diol. This reaction is typically achieved through acid-catalyzed hydrolysis. For instance, derivatives such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine can be effectively converted to 3-aminopropane-1,2-diol. google.com This process involves the protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack by water, leading to the opening of the ring and subsequent release of the corresponding ketone or aldehyde (e.g., acetone in the case of the 2,2-dimethyl derivative) and the desired diol.

Detailed research has explored various conditions for this transformation. A patent describes the ring-cleaving hydrolysis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine using a 50% aqueous solution of sulfuric acid at 70 °C. google.com The reaction proceeds with continuous removal of acetone by distillation to drive the equilibrium towards the product, ultimately yielding 3-aminopropane-1,2-diol. google.com

An alternative, milder method involves the use of carbon dioxide under pressure. In a specific example, (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine was heated with water in an autoclave under 30 bar of CO2 at 130 °C for 12 hours. google.com This method resulted in a high conversion (>99%) and selectivity (95%) for 3-aminopropane-1,2-diol, demonstrating an effective pathway that avoids the use of strong mineral acids. google.comgoogle.com

Ring Expansion to Six-Membered Heterocycles

Scaffold diversification can also be achieved through ring expansion of the five-membered dioxolane ring to a six-membered heterocycle. Research on related complex molecules has demonstrated the feasibility of expanding the 1,3-dioxolane scaffold to a 1,3-dioxane (B1201747) system. researchgate.net This transformation alters the conformational properties and the spatial arrangement of the substituents, which can be crucial for tailoring the molecule's properties. For example, the synthesis of N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) from a dioxolane precursor highlights this strategy for scaffold modification. researchgate.net

Replacement with Other Heterocyclic Systems

A powerful strategy for significant scaffold diversification involves the complete replacement of the 1,3-dioxolane ring with other heterocyclic systems. This approach allows for the introduction of different heteroatoms and ring sizes, profoundly altering the parent structure. Studies on analogous compounds have shown that the 1,3-dioxolane moiety can be substituted with various other rings, including:

1,3-Oxathiolanes and 1,3-Dithiolanes: The replacement of one or both oxygen atoms in the dioxolane ring with sulfur atoms leads to the formation of 1,3-oxathiolane (B1218472) and 1,3-dithiolane (B1216140) analogues, respectively. researchgate.netresearchgate.net This modification introduces different electronic and steric properties, which has been shown to modulate the biological activity in related pharmacologically active compounds. researchgate.net

Tetrahydrofurans: Substitution of the 1,3-dioxolane ring with a tetrahydrofuran (B95107) moiety is another documented transformation for scaffold diversification in related structures. researchgate.net

Cyclopentanone (B42830) and Cyclopentanol: The dioxolane ring can also be replaced by carbocyclic systems, such as cyclopentanone or cyclopentanol, offering a shift from a heterocyclic to a carbocyclic core. researchgate.net

These transformations showcase the utility of the this compound core as a versatile starting point for accessing a wide array of molecular scaffolds through targeted modifications of the dioxolane ring.

Interactive Data Table: Transformations of the Dioxolane Ring System

| Transformation Type | Starting Material Derivative | Reagents and Conditions | Resulting Scaffold/Product | Reference |

| Ring-Opening | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | 50% aq. H₂SO₄, 70 °C, distillation | 3-Aminopropane-1,2-diol | google.com |

| Ring-Opening | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | H₂O, 30 bar CO₂, 130 °C, 12 h | 3-Aminopropane-1,2-diol | google.comgoogle.com |

| Ring Expansion | 1,3-Dioxolane derivative | Not specified | 1,3-Dioxane derivative | researchgate.net |

| Ring Replacement | 1,3-Dioxolane derivative | Not specified | 1,3-Oxathiolane derivative | researchgate.netresearchgate.net |

| Ring Replacement | 1,3-Dioxolane derivative | Not specified | 1,3-Dithiolane derivative | researchgate.netresearchgate.net |

| Ring Replacement | 1,3-Dioxolane derivative | Not specified | Tetrahydrofuran derivative | researchgate.net |

| Ring Replacement | 1,3-Dioxolane derivative | Not specified | Cyclopentanone derivative | researchgate.net |

| Ring Replacement | 1,3-Dioxolane derivative | Not specified | Cyclopentanol derivative | researchgate.net |

Stereochemistry and Chiral Applications of 1,3 Dioxolan 4 Yl Methanamine

Enantiomeric Forms and Resolution Techniques

(1,3-Dioxolan-4-yl)methanamine exists as a pair of enantiomers, the (R)- and (S)-forms, due to the chiral carbon at the 4-position of the dioxolane ring. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The specific rotation of the enantiomers is a key characteristic; for instance, (S)-N-Benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine has a reported specific rotation of [α]D21 +4.0 (c 0.69, CHCl3). nih.gov

The separation of the racemic mixture into its constituent enantiomers, a process known as resolution, is crucial for its application in stereoselective synthesis. Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization due to their different solubilities. For example, derivatives of this compound have been resolved to study their differential binding to biological targets. researchgate.net

Another powerful technique for obtaining enantiomerically pure forms is through stereospecific synthesis, starting from a chiral precursor. For example, the enantiomers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate (B1217627) can be synthesized from the corresponding (S)- or (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which are commercially available with high enantiomeric excess (99% ee). nih.gov These chiral mesylates can then be converted to the corresponding enantiomerically pure amines. nih.gov

Semi-preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another effective method for separating diastereomers of dioxolane derivatives into optically pure forms. researchgate.net

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Building Block

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, where it can act as a chiral auxiliary or a chiral building block to control the stereochemical outcome of a reaction. acs.org

Diastereoselective Reactions

When this compound is incorporated into a molecule that undergoes a reaction to create a new stereocenter, the existing stereocenter on the dioxolane ring can influence the formation of the new one, leading to a preference for one diastereomer over another. This is known as diastereoselective synthesis. For instance, multicomponent reactions involving derivatives of this compound have been shown to proceed with varying degrees of diastereoselectivity. irb.hr

Chiral 1,3-dioxolan-4-ones, which are structurally related to this compound, are well-known for their use in diastereoselective alkylation reactions. mdpi.com The stereocenter at C-2 controls the approach of electrophiles after deprotonation at C-5, leading to highly selective formation of one diastereomer. mdpi.comnih.gov

Enantioselective Transformations

In enantioselective transformations, a chiral catalyst or reagent is used to convert a prochiral substrate into a chiral product, with a preference for one enantiomer. This compound and its derivatives can be employed as chiral building blocks in the synthesis of ligands for such transformations. thieme-connect.com

For example, chiral phosphoric acids, which can be derived from chiral starting materials, are effective catalysts for a variety of enantioselective reactions, including the aza-Friedel-Crafts reaction to produce optically active aryl methanamine derivatives. thieme-connect.com While not directly this compound, the principles of using chiral scaffolds to create effective asymmetric catalysts are demonstrated.

The use of chiral auxiliaries is another approach to enantioselective synthesis. shu.ac.uk A chiral auxiliary is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. While specific examples detailing this compound as a chiral auxiliary are not prevalent in the provided context, its structure is well-suited for such applications.

Chirality in Ligand Design and Catalysis

The rigid and stereochemically defined structure of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

Derivatives of this compound, such as (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine, are C₂-symmetric chiral diamines that serve as key intermediates in the preparation of ligands for asymmetric catalysis. These diamines have been used to synthesize modified DIOP (dioxolane-phosphine) ligands, which are effective in enantioselective hydrogenation reactions. The rigid dioxolane backbone helps to fix the conformation of the ligand, leading to higher enantioselectivities.

Furthermore, chiral zinc complexes have been prepared from (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanamine and various N-heterocyclic aldehydes. acs.org These complexes have been evaluated as catalysts for the kinetic resolution of esters. acs.org The ability to systematically vary the components of these ligands allows for the fine-tuning of the catalyst's activity and enantioselectivity.

Influence of Stereochemistry on Molecular Interactions in Complex Systems

The stereochemistry of this compound and its derivatives plays a critical role in their interactions with biological systems, such as enzymes and receptors. The specific three-dimensional arrangement of functional groups determines the binding affinity and specificity of the molecule.

For example, the (S)-enantiomer of (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine is a crucial component in the synthesis of acyclic immucillin inhibitors. These compounds exhibit potent inhibition of human enzymes due to the precise stereochemical alignment of the molecule within the enzyme's active site. nih.gov The amine group can form hydrogen bonds and electrostatic interactions, while the dioxolane ring can participate in hydrophobic interactions, enhancing binding affinity.

The stereochemistry of dioxolane-based ligands has also been shown to be a determining factor in their activity as adrenoceptor antagonists and 5-HT1A receptor agonists. researchgate.net Enantiomeric resolution of these ligands allows for the investigation of the in vitro and computational binding profiles of each enantiomer, revealing that one enantiomer is often significantly more active than the other. researchgate.net This highlights the importance of stereochemistry in drug design, where the desired biological activity can be isolated from potential off-target effects by using a single, pure enantiomer. shu.ac.uk

The unique stereochemistry and functional groups of compounds like {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride confer distinct reactivity and biological properties, making them valuable for further research in pharmaceuticals. smolecule.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (1,3-Dioxolan-4-yl)methanamine. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a detailed map of the proton and carbon framework can be assembled.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are indicative of their specific locations.

For a related compound, (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride, the ¹H NMR spectrum recorded in DMSO-d₆ at 400 MHz shows characteristic signals. rsc.org The protons of the aminomethyl group (CH₂-NH₂) appear as two distinct doublets of doublets at approximately δ 2.97 ppm and δ 2.80 ppm, indicating their diastereotopic nature due to the adjacent chiral center. rsc.org The proton at the C4 position of the dioxolane ring (H-4) typically resonates as a multiplet or a quintet around δ 4.31 ppm. rsc.org The two protons on the C5 carbon of the dioxolane ring (H-5) also show as distinct signals, often as doublets of doublets, around δ 4.04 ppm and δ 3.77 ppm due to their different spatial orientations relative to the substituent at C4. rsc.org The protons of the acetal (B89532) group at C2 would appear as a characteristic signal, and in the case of the unsubstituted this compound, these would be expected in the region of δ 4.8-5.0 ppm.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-4 (dioxolane) | 4.31 | p | 6.1 | rsc.org |

| H-5a (dioxolane) | 4.04 | dd | 8.7, 6.5 | rsc.org |

| H-5b (dioxolane) | 3.77 | dd | 8.7, 5.7 | rsc.org |

| H-1'a (aminomethyl) | 2.97 | dd | 13.0, 4.1 | rsc.org |

| H-1'b (aminomethyl) | 2.80 | dd | 13.0, 7.7 | rsc.org |

| Note: Data is for (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride in DMSO-d₆. rsc.org |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride, the carbon of the acetal group (C2) is observed at approximately δ 109.1 ppm. rsc.org The C4 carbon of the dioxolane ring resonates around δ 72.1 ppm, while the C5 carbon appears at about δ 66.2 ppm. rsc.org The carbon of the aminomethyl group (CH₂-NH₂) is typically found further upfield, around δ 41.4 ppm. rsc.org The stereochemistry of the dioxolane ring can influence the chemical shifts of the ring carbons, with the C4 chemical shift being a key indicator for distinguishing between cis and trans isomers in related substituted dioxolanes. researchgate.net

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C2 (acetal) | 109.1 | rsc.org |

| C4 (dioxolane) | 72.1 | rsc.org |

| C5 (dioxolane) | 66.2 | rsc.org |

| C1' (aminomethyl) | 41.4 | rsc.org |

| Note: Data is for (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride in DMSO-d₆. rsc.org |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of the proton-proton spin systems within the molecule, for instance, confirming the coupling between the H-4 proton and the H-5 protons, as well as the coupling between the H-4 proton and the aminomethyl protons. rsc.orguni-muenchen.de

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments. rsc.orguni-muenchen.de

The combined use of these 2D NMR experiments allows for a complete and confident structural elucidation of this compound. uni-muenchen.deunex.esbeilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺. For instance, the calculated m/z for the protonated form of a related butoxy derivative, (2-Butyloxy- rsc.orgvulcanchem.comdioxolan-4-yl)methylamine (C₈H₁₇NO₃), is 176.1287, with the experimental value found to be 176.1282. rsc.org This technique is valuable for confirming the molecular weight of the target compound. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in the identification of an unknown compound or the confirmation of a synthesized product.

HRMS using techniques like time-of-flight (TOF) analyzers can distinguish between ions with very similar nominal masses. beilstein-journals.orgnih.gov For example, the HRMS (ESI) analysis of a derivative, N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-N-((E)-2-chloroethenyl)methanesulfonamide, showed a calculated m/z for [M+H]⁺ of 234.0795 for the formula C₉H₁₆NO₄S, with the found value being 234.0793, confirming the elemental composition. rsc.org This level of accuracy is instrumental in verifying the identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, a primary amine containing a ketal (specifically, an acetonide) and ether linkages within the dioxolane ring, is expected to exhibit several characteristic absorption bands. thermofisher.comfishersci.itsigmaaldrich.com While specific spectra are often noted to conform to the structure in commercial product specifications, detailed band assignments rely on established correlation tables and data from structurally similar compounds. thermofisher.comresearchgate.net

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity stretching vibrations in the 3500-3300 cm⁻¹ region and a bending vibration around 1650-1580 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range. The dioxolane ring, which contains C-O-C ether-like linkages, will show strong C-O stretching bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. sigmaaldrich.com For instance, IR analysis of related dioxolane structures confirms the presence of these C-O bonds. growingscience.com The gem-dimethyl group on the dioxolane ring will produce characteristic C-H bending vibrations around 1380 cm⁻¹ and 1370 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (typically two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Alkyl C-H | C-H Stretch | 2990 - 2850 | Medium to Strong |

| gem-Dimethyl | C-H Bend | ~1380 and ~1370 | Medium |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Weak to Medium |

| Acetal/Ether (C-O-C) | C-O Stretch | 1200 - 1000 (multiple strong bands) | Strong |

Chromatographic Techniques for Purity and Enantiopurity Assessment

Chromatographic methods are indispensable for evaluating the purity and, for chiral molecules like this compound, the enantiomeric purity of a sample.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of synthesized compounds. For this compound and its derivatives, TLC is typically performed on silica (B1680970) gel plates (Merck 60 F₂₅₄). rsc.orgmdpi.com Visualization can be achieved using ultraviolet (UV) light at 254 nm or by staining with an appropriate agent such as iodine on silica gel. rsc.orgmdpi.com

While specific R_f (retention factor) values for the parent amine are not extensively reported, data for its derivatives provide insight into suitable solvent systems. The polarity of the eluent mixture, commonly a combination of a non-polar solvent like petroleum ether (PE) or hexanes and a more polar solvent like ethyl acetate (B1210297) (EA), is adjusted to achieve optimal separation. For instance, derivatives have been analyzed using various PE/EA ratios. rsc.org

Table 2: Examples of TLC Conditions for this compound Derivatives

| Compound Type | Solvent System (Eluent) | R_f Value | Source |

| N-acylated derivative | Petroleum Ether/Ethyl Acetate (4:1) | 0.4 | rsc.org |

| N-acylated derivative | Petroleum Ether/Ethyl Acetate (3:1) | 0.3 - 0.4 | rsc.org |

| N-acylated derivative | Petroleum Ether/Ethyl Acetate (1:1) | 0.4 | rsc.org |

| Complex derivative | Ethyl Acetate/Hexanes (30%) | 0.13 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

As this compound is a chiral synthon, determining its enantiomeric excess (e.e.) is crucial for its application in asymmetric synthesis. researchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and quantifying their ratio.

The separation relies on the differential interaction of the enantiomers with the chiral environment of the column. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel, Chiralpak), are commonly employed for resolving chiral amines and related structures. whiterose.ac.ukresearchgate.net The mobile phase typically consists of a mixture of a non-polar alkane (like hexane) and an alcohol modifier (like isopropanol). whiterose.ac.uk

In one detailed example involving a derivative of this compound, a reverse-phase chiral column was used with a gradient elution system, demonstrating the high-resolution capabilities of this technique. rsc.org

Table 3: Example of Chiral HPLC Conditions for a this compound Derivative

| Parameter | Condition |

| Column | Chiral MD(2)-RH, 5 µm, 4.6 × 250 mm |

| Mobile Phase A | 0.045% TFA (v/v) in water |

| Mobile Phase B | 0.039% TFA (v/v) and 10% H₂O in acetonitrile |

| Gradient | 10-100% Solvent B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Source | rsc.org |

This method allowed for the successful separation and analysis of the synthesized product, highlighting the utility of chiral HPLC in assessing the stereochemical outcome of reactions involving this building block. rsc.org

Electrochemical Characterization (e.g., Cyclic and Square Wave Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. nih.gov These methods are valuable for studying compounds that can undergo electron transfer reactions. The primary amine group in this compound is susceptible to oxidation, and the dioxolane ring could also exhibit electrochemical activity under certain conditions.

Studies on complex molecules incorporating the (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy moiety have utilized CV and SWV to probe their electronic properties. researchgate.net For example, the electrochemical behavior of metallophthalocyanines substituted with this group has been investigated, although the observed redox processes were attributed to the phthalocyanine (B1677752) ring and the central metal ion rather than the dioxolane substituent itself. researchgate.net In other research, a catalyst containing a 1,3-dioxolane (B20135) group was analyzed using CV, revealing an oxidation peak at +1.91 V versus a saturated calomel (B162337) electrode (SCE). rsc.org

While these examples demonstrate the applicability of electrochemical methods to dioxolane-containing structures, specific cyclic or square wave voltammetry data for the parent compound, this compound, is not extensively detailed in the surveyed literature. Such a study would be valuable to determine its oxidation potential and the stability of the resulting radical cation, providing insight into its electronic characteristics and potential applications in electro-organic synthesis.

Applications in Chemical Research

Role in Organic Synthesis

In the field of organic synthesis, (1,3-Dioxolan-4-yl)methanamine serves as a crucial component in the construction of intricate molecular architectures. Its utility stems from its bifunctional nature, allowing for a wide range of chemical transformations.

Building Block for Complex Organic Molecules

This compound is recognized as a fundamental building block in the synthesis of complex organic molecules. The presence of both a protected diol in the form of the dioxolane ring and a reactive aminomethyl group provides chemists with a strategic advantage in multistep synthetic sequences. The chiral versions of this compound, such as (S)-(+)-(2,2-Dimethyl- Current time information in Bangalore, IN.-dioxolan-4-yl)-methylamine and (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine, are particularly valuable as chiral building blocks, enabling the synthesis of enantiomerically pure complex molecules. alfa-chemistry.com

Intermediate in Multi-Step Synthetic Pathways

This compound frequently appears as a key intermediate in various multi-step synthetic pathways. For instance, it can be synthesized from readily available starting materials and then elaborated into more complex structures. One synthetic route involves the conversion of (R)-epichlorohydrin to (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by azidation and reduction to yield ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. researchgate.net This intermediate can then undergo further reactions, such as deprotection of the acetal (B89532) to reveal the diol functionality. researchgate.net Its role as an intermediate is also highlighted in the synthesis of pharmaceutical agents, where modifications to the methanamine group can lead to compounds with enhanced biological activity.

Synthesis of Heterocyclic Compounds

The reactivity of the amine group in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. researchgate.net Heterocycles are a core structural motif in many pharmaceuticals and agrochemicals. The primary amine can participate in cyclization reactions to form rings containing nitrogen, and the dioxolane moiety can be retained or modified in the final product. For example, it can be used in multicomponent reactions, such as the Ugi reaction, to generate diverse heterocyclic libraries. whiterose.ac.uk

Applications in Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. Its applications in medicinal chemistry research are extensive, focusing on the development of new bioactive molecules. It's important to note that this section excludes clinical human data, dosage, safety, and adverse effects.

Scaffold for Bioactive Molecule Synthesis

The dioxolane ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net this compound serves as a key scaffold for the synthesis of a wide range of bioactive molecules. researchgate.net Its rigid structure and the presence of functional groups for further modification allow for the systematic exploration of structure-activity relationships. For example, it has been incorporated into the design of inhibitors for enzymes like Bcl-2 and Bcl-xL, which are important targets in cancer research.

Design and Synthesis of Receptor Ligands and Modulators

A significant area of application for this compound is in the design and synthesis of ligands that interact with various biological receptors. By attaching different pharmacophoric groups to the aminomethyl function, researchers can create molecules that bind to and modulate the activity of specific receptors. For instance, derivatives of this compound have been synthesized and evaluated for their affinity and activity at serotonin (B10506) 5-HT1A receptors and α1-adrenoceptors. researchgate.netresearchgate.net These receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the development of drugs for neurological and cardiovascular disorders.

Applications in Materials Science

Beyond its biomedical applications, the this compound framework is also finding utility in the field of materials science, particularly in the synthesis of novel polymers and the development of environmentally friendly chemical processes.

Monomer for Polymer Synthesis (e.g., Polyesters from Dioxolanones)

The 1,3-dioxolane (B20135) ring, particularly in the form of 1,3-dioxolan-4-ones (DOX), represents an emerging class of monomers for the synthesis of functional polyesters. researchgate.netacs.org This approach offers a distinct synthetic pathway that allows for the creation of polyesters that are otherwise challenging to synthesize, such as poly(mandelic acid). researchgate.netacs.orgacs.org The polymerization is driven by the controlled extrusion of small molecules like acetone (B3395972) or formaldehyde. researchgate.netacs.org

This method has been successfully used for the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones to produce polylactic acid (PLA). mdpi.comnih.gov Furthermore, a bifunctional DOX monomer derived from L-(+)-tartaric acid has been developed as a cross-linker to be copolymerized with common cyclic esters, leading to the formation of cross-linked, degradable polymers with tunable thermal and mechanical properties. acs.org

In a different approach, (formyl-protected 1,3-dioxolane)-end-functionalized polymer anions have been utilized in an iterative methodology for the facile synthesis of multiarmed and multicomponent µ-star polymers. rsc.org This technique allows for the simultaneous introduction of arms and the reintroduction of the dioxolane functionality. rsc.org

The cationic ring-opening polymerization of 4-methylene-1,3-dioxolane (B14172032) derivatives has also been investigated, leading to the formation of soluble polymers with a polyketoether structure. hanrimwon.com Additionally, the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has been achieved, resulting in a chemically recyclable thermoplastic with excellent mechanical properties comparable to ultra-high-molecular-weight polyethylene. escholarship.org

Development of Bio-based Solvents and Green Chemistry

In the drive towards more sustainable chemical processes, derivatives of this compound are being explored as bio-based solvents. whiterose.ac.uktandfonline.comyork.ac.uk These solvents offer a safer, renewable alternative to traditional, often toxic, solvents. lincoln.ac.uk

For example, ketal derivatives of the bio-based solvent Cyrene, which are dioxolanes, have been synthesized and tested as media for enzymatic polycondensation reactions. whiterose.ac.uktandfonline.comyork.ac.uk Dioxolane Cygnet, in particular, was found to be a suitable solvent for these reactions, yielding high molecular weight polymers. whiterose.ac.uktandfonline.com

The compound 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, has been proposed as a green, polar aprotic solvent. rsc.org Its solvent properties are similar to γ-valerolactone (GVL), a well-established bio-based alternative to conventional dipolar aprotic solvents. rsc.org This lactic acid-derived dioxolane has also shown promise as a bio-based solvent for lithium-ion batteries. rsc.org

The development of such bio-based solvents from renewable resources like glycerol (B35011) and 2,3-butanediol (B46004) is a key aspect of green chemistry. lincoln.ac.ukmdpi.com The synthesis of cyclic ketals, such as 2,2,4-trimethyl-1,3-dioxolane (B74433) from 1,2-propanediol and acetone, is part of this effort to create a new generation of sustainable chemical products. mdpi.com

Integration into Functionalized Materials (e.g., Phthalocyanines)

The integration of specific functionalities into the phthalocyanine (B1677752) macrocycle is a key strategy for tuning its physical and chemical properties, thereby tailoring it for specific applications. The introduction of substituents, such as this compound, can significantly influence the resulting material's solubility, aggregation behavior, electronic properties, and catalytic activity. While direct research explicitly detailing the incorporation of this compound into phthalocyanines is not extensively documented in publicly available literature, the use of structurally similar dioxolane-containing moieties provides significant insight into the potential synthetic pathways and the properties of the resulting functionalized materials.

Research has demonstrated the successful synthesis of phthalocyanines bearing dioxolane-related groups, highlighting the utility of this functional group in materials science. For instance, studies have reported the preparation of phthalocyanines peripherally substituted with a dioxolane group, which were found to exhibit thermotropic liquid-crystalline behavior. Current time information in Bangalore, IN. This indicates that the bulky and polar nature of the dioxolane ring can induce ordered phases in the material.

In a related vein, metal-free and metallophthalocyanine complexes have been synthesized with (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy substituents. These materials were characterized to understand their electrochemical and photophysical properties. The presence of the dioxolane moiety can enhance the solubility of the typically insoluble phthalocyanine core in organic solvents, which is a critical factor for their processing and application. Current time information in Bangalore, IN.

Furthermore, the dioxolane group can serve as a protected precursor for other functional groups. For example, tetrakis[(2-(1,3-dioxolan-2-yl)phenoxy)phthalocyanine has been synthesized and subsequently de-protected to yield aldehyde-substituted phthalocyanines. This synthetic strategy allows for the introduction of reactive aldehyde groups that can be used for further post-functionalization of the phthalocyanine macrocycle. A similar approach has been utilized in the synthesis of manganese phthalocyanines starting from tetrakis[4-(1,3-dioxolan-2-yl)phenoxy)]phthalocyaninatomanganese(III), which were investigated as bleaching catalysts.

The general synthetic approach to such functionalized phthalocyanines often involves the cyclotetramerization of a substituted phthalonitrile (B49051) precursor in the presence of a metal salt or a strong base. Current time information in Bangalore, IN. The properties of the resulting phthalocyanine are heavily dependent on the nature and position of the substituent.

While direct data on this compound-substituted phthalocyanines is scarce, the research on analogous compounds provides a strong foundation for predicting their behavior. The amine functionality of this compound offers a reactive site for covalent attachment to the phthalocyanine framework, either through direct substitution on the periphery of the ring or by reacting with a pre-functionalized phthalocyanine. The combined presence of the dioxolane ring and the amine group could impart unique properties related to solubility, coordination chemistry, and potential for further chemical modification.

Table of Research Findings on Dioxolane-Functionalized Phthalocyanines

| Dioxolane-Containing Substituent | Metal Center | Key Research Finding(s) | Reference(s) |

| Dioxolane group (peripheral) | Not specified | Resulting phthalocyanine derivatives exhibit thermotropic liquid-crystalline behaviour. | Current time information in Bangalore, IN. |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy | 2H, InCl, MnCl | Investigation of electrochemical and photophysical properties; good solubility in organic solvents. | |

| Tetrakis[(2-(1,3-dioxolan-2-yl)phenoxy)] | H₂, Ni | Used as a precursor for aldehyde-substituted phthalocyanines via de-protection. | |

| Tetrakis[4-(1,3-dioxolan-2-yl)phenoxy)] | Mn(III) | Starting material for the synthesis of manganese phthalocyanines used as bleaching catalysts. |

This table summarizes key findings from research on phthalocyanines functionalized with dioxolane-containing groups that are structurally related to this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and reactivity of molecules like (1,3-Dioxolan-4-yl)methanamine at the atomic level. These methods provide insights into reaction pathways and molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure and reactivity of organic molecules. nih.gov It is frequently used to elucidate reaction mechanisms, predict molecular properties, and analyze chemical reactivity. nih.gov For this compound, DFT calculations can be employed to explore various aspects of its chemical behavior, such as the reactivity of the primary amine and the stability of the dioxolane ring.

DFT studies are particularly useful in analyzing cycloaddition reactions, a common transformation for related heterocyclic compounds. mdpi.comresearchgate.net For instance, theoretical investigations into 1,3-dipolar cycloadditions often use DFT to determine whether the mechanism is concerted or stepwise and to predict the regioselectivity of the reaction. mdpi.compku.edu.cn By calculating the energies of transition states and intermediates, researchers can map out the entire potential energy surface of a reaction involving this compound.

Key reactivity descriptors derived from DFT calculations help in predicting the reactive sites of a molecule. These include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.gov The condensed Fukui function is another valuable tool used to identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely identify the nitrogen atom of the amine group as a primary nucleophilic site and the adjacent methylene (B1212753) group as potentially reactive.

The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a widely used hybrid functional that has shown good performance for a large number of organic compounds. mdpi.com Combined with a suitable basis set, such as 6-311++G(d,p), this level of theory can provide reliable predictions of molecular geometries, energies, and reaction barriers. nih.gov

Table 1: Representative DFT Functionals Used in Reactivity Studies

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | Geometries, reaction energies, general-purpose for organic molecules. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Main-group thermochemistry, kinetics, noncovalent interactions. mdpi.com |

| PBE | GGA | Solid-state systems, periodic structures. mdpi.comresearchgate.net |

| ωB97X-D | Range-Separated Hybrid | Non-covalent interactions, thermochemistry, kinetics. |

While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Semiempirical methods, such as RM1 (Recife Model 1), offer a faster alternative for exploring the conformational landscape and calculating the energetics of molecules like this compound. These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics.

Conformational analysis is critical for understanding a molecule's shape and how it influences its physical properties and biological activity. The dioxolane ring in this compound is not planar and can adopt different puckered conformations, such as envelope and twist forms. The orientation of the aminomethyl substituent can also vary. Semiempirical methods can efficiently calculate the relative energies of these different conformers to identify the most stable, low-energy structures. This information is vital for subsequent studies, such as molecular docking, where the ligand's conformation plays a key role in its binding affinity.

Although specific RM1 studies on this compound are not prominently documented in the literature, the methodology is broadly applied to organic molecules for preliminary geometric optimization and energetic evaluation before more rigorous high-level calculations are performed.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how this compound might interact with biological systems and to build predictive models for its activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. plos.orgd-nb.info

The structure of this compound possesses several features that make it an interesting candidate for ligand design. The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing it to form strong ionic interactions. The oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors. The chiral center at the 4-position of the ring means that its enantiomers could exhibit different binding modes and affinities for a chiral protein pocket.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). A potential binding site is identified, and the ligand, this compound, is placed into this site in various orientations and conformations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose. plos.org Lower scores generally indicate more favorable binding. Docking studies could reveal key interactions, such as hydrogen bonds or van der Waals contacts, between the compound and specific amino acid residues in the active site. d-nb.infomdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are used to correlate the biological activity of a set of molecules with their 3D properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. mdpi.com

These studies require a dataset of structurally related compounds with measured biological activities. For a series of derivatives of this compound, a 3D-QSAR study would proceed as follows:

Alignment: All molecules in the series are superimposed based on a common structural scaffold.

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical model that correlates the variations in the field values with the variations in biological activity.

The resulting 3D-QSAR model can be visualized as contour maps, which highlight the regions in space where specific properties are predicted to enhance or diminish activity. For example, a map might show that a bulky substituent is favored in one region (positive steric contour) or that a negative charge is disfavored in another (negative electrostatic contour). These models are valuable for understanding the structure-activity relationship and for designing new, more potent compounds. mdpi.com

In Silico Prediction of Physico-chemical Parameters relevant to research applications (e.g., solubility parameters for solvents)

In silico methods for predicting physicochemical properties are crucial in early-stage research to forecast a compound's behavior and to prioritize synthetic efforts. researchgate.net Parameters such as solubility, lipophilicity (logP), and topological polar surface area (TPSA) are key determinants of a molecule's pharmacokinetic profile and its suitability for various applications. researchgate.netchemscene.com

Solubility is a critical parameter, influencing everything from reaction conditions to biological availability. rowansci.com Traditional methods like the Hildebrand and Hansen solubility parameters can be used to predict miscibility based on cohesive energy density. rowansci.com More modern approaches use quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large experimental datasets to predict solubility in various solvents. rowansci.comfhnw.ch For poly(1,3-dioxolane), a related polymer, the solubility parameter has been determined experimentally and through empirical calculations. researchgate.netresearchgate.net

Various online tools and software packages can rapidly calculate these properties based solely on the molecular structure. These predictions help researchers to anticipate challenges, such as poor water solubility, and to select appropriate solvent systems for chemical reactions or biological assays.

Table 2: Predicted Physicochemical Properties for a Related Compound, (1,3-Dioxan-4-yl)methanamine

| Property | Predicted Value | Significance in Research |

| LogP | 0.1299 chemscene.com | Measures lipophilicity; influences membrane permeability and solubility. |

| TPSA | 44.48 Ų chemscene.com | Topological Polar Surface Area; correlates with drug transport properties. |

| H-Bond Acceptors | 3 chemscene.com | Number of atoms that can accept hydrogen bonds; influences solubility and binding. |

| H-Bond Donors | 1 chemscene.com | Number of atoms that can donate hydrogen bonds; influences solubility and binding. |

| Rotatable Bonds | 1 chemscene.com | Number of freely rotatable bonds; relates to conformational flexibility. |

Mechanistic Insights into Reactions Involving this compound and its Derivatives

Theoretical and computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transition states and intermediates that are often difficult to observe experimentally. For reactions involving chiral molecules like this compound, computational modeling is particularly valuable for understanding the origins of stereoselectivity. Modern density functional theory (DFT) is a key method used to model non-covalent interactions in transition states, which are crucial for the transfer of chirality from a catalyst to a product nih.gov.

While specific DFT studies on this compound are not present in the surveyed literature, the mechanistic pathways for reactions involving similar chiral amines are well-established and can be extrapolated. For instance, in asymmetric catalysis, the chiral environment created by a ligand or catalyst directs the substrate to a specific orientation, lowering the energy of one transition state over another nih.gov. This energy difference dictates the stereochemical outcome of the reaction.

In the context of reactions where this compound might be used, such as in the formation of imines or as a chiral auxiliary, the dioxolane ring and the aminomethyl group would play key roles in defining the steric and electronic environment of the transition state. The expected reaction mechanisms would follow established pathways for primary amines, but the stereochemical course would be influenced by the chiral center at the 4-position of the dioxolane ring.

For example, in a hypothetical asymmetric reaction catalyzed by a complex derived from this compound, the mechanism would likely involve the formation of a catalyst-substrate complex. Computational modeling of such a system would typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactants and the chiral catalyst.

Transition State Searching: Locating the transition state structures for the formation of possible stereoisomeric products.

Energy Calculations: Calculating the relative free energies of the transition states to predict the major product.

The insights gained from such studies are instrumental in the rational design of new catalysts and the optimization of reaction conditions for improved stereoselectivity chiralpedia.com. Although detailed computational data for the title compound is not available, the principles of transition state theory and computational modeling provide a framework for understanding its potential behavior in chemical reactions.

Given the absence of specific computational data for this compound in the searched literature, no data tables can be generated at this time.

Future Research Directions and Outlook

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future synthetic research will likely focus on developing greener and more efficient methods for producing (1,3-Dioxolan-4-yl)methanamine and its derivatives. A primary goal is to maximize atom economy, a principle of green chemistry that seeks to ensure the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Current synthetic strategies can be improved to minimize waste and the use of hazardous reagents.

Key areas for future investigation include:

Catalytic Routes: The development of catalytic processes, particularly those using heterogeneous catalysts, can offer high selectivity and reusability, contributing to more sustainable manufacturing. researchgate.net For example, designing catalysts for the cycloaddition of epichlorohydrin (B41342) with ketones is a promising, 100% atom-economical route to related dioxolane structures. researchgate.net

Bio-based Feedstocks: Exploring pathways that utilize renewable starting materials, such as glycerol (B35011) (a byproduct of biodiesel production), can significantly enhance the sustainability profile of the synthesis. rsc.org The conversion of biomass-derived diols is a key area of interest. researchgate.net

Solvent-Free or Green Solvents: Shifting towards solvent-free reaction conditions or employing benign, bio-based solvents like those derived from lactic acid can reduce the environmental impact of the synthesis. rsc.orgmdpi.com Research into 1,3-dioxolan-4-ones as reaction media themselves points to the potential for self-synthesis in sustainable solvents. rsc.org

| Research Focus | Desired Outcome | Potential Impact |

| Heterogeneous Catalysis | Reusable and highly selective catalysts for dioxolane ring formation. | Reduced waste, lower production costs, and a greener process. |

| Renewable Feedstocks | Synthesis from bio-based materials like glycerol or lactic acid. | Decreased reliance on fossil fuels and improved sustainability. |

| Green Solvents | Elimination or replacement of traditional volatile organic solvents. | Minimized environmental pollution and enhanced worker safety. |

Exploration of New Derivatization Strategies for Advanced Functionalization

The primary amine and the dioxolane ring of this compound are ripe for chemical modification, opening avenues for creating a diverse library of new molecules with tailored properties. Future research will focus on innovative derivatization strategies to achieve advanced functionalization.

Promising derivatization approaches include:

C-H Functionalization: Modern synthetic methods that allow for the direct functionalization of C-H bonds offer an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. scispace.comnih.gov This could be applied to the dioxolane ring or alkyl substituents.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product can efficiently generate highly functionalized derivatives.

Polymerization: Utilizing the amine or other introduced functional groups as handles for polymerization can lead to the creation of novel polymers with unique properties. researchgate.net

Expanding the Utility as a Chiral Scaffold in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive scaffold for the development of new chiral auxiliaries, ligands, and organocatalysts for asymmetric synthesis. acs.orgwikipedia.org Chiral 1,3-dioxolane (B20135) structures have already proven valuable in controlling the stereochemical outcome of reactions. nih.govmdpi.com

Future research in this area will likely involve:

Ligand Synthesis: Derivatizing the amine group to create novel bidentate or multidentate ligands for transition metal catalysis. These ligands can be used to induce enantioselectivity in a wide range of chemical transformations.

Organocatalyst Development: Using the chiral backbone to design new metal-free catalysts. Bifunctional organocatalysts, which possess both a basic amine site and another catalytic moiety, are a particularly promising area. rsc.org

Chiral Auxiliary Applications: Temporarily incorporating this compound into a prochiral substrate to direct a stereoselective reaction, followed by its removal and recovery. wikipedia.orgresearchgate.net

| Application | Description | Potential Reactions |

| Chiral Ligand | Coordination to a metal center to create an asymmetric catalytic environment. | Asymmetric hydrogenation, oxidation, and C-C bond formation. |

| Organocatalyst | A metal-free catalyst that promotes stereoselective transformations. | Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govrsc.org |

| Chiral Auxiliary | A recoverable chiral group used to control stereochemistry. | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net |

Investigation into Novel Medicinal Chemistry Targets and Modulatory Mechanisms

Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netresearchgate.net This suggests that this compound is a valuable starting point for the discovery of new therapeutic agents.

Future medicinal chemistry research should focus on:

Screening against New Targets: Testing libraries of derivatives against a wider range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.

Mechanism of Action Studies: For any identified bioactive compounds, detailed studies are needed to elucidate their specific molecular mechanisms of action. This can reveal new biological pathways and targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to understand the relationship between their chemical features and biological activity. This is crucial for optimizing potency and selectivity while minimizing toxicity. For instance, imidazole-dioxolane compounds have been shown to be selective inhibitors of the HO-1 isozyme, highlighting the potential for targeted drug design. acs.org Dioxolane derivatives have also been investigated as modulators to overcome multidrug resistance (MDR) in cancer therapy. nih.gov

Applications in Emerging Areas of Materials Science and Chemical Engineering

The unique combination of a heterocyclic ring and a primary amine makes this compound a versatile building block for new materials. Its derivatives could find applications in polymers, specialty chemicals, and energy storage.

Future directions in materials science include: